molecular formula C7H10O3 B13480410 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2385980-04-9

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid

Cat. No.: B13480410
CAS No.: 2385980-04-9
M. Wt: 142.15 g/mol
InChI Key: VKQBSJDLPLXKBB-UHFFFAOYSA-N
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Description

2-Oxabicyclo[311]heptane-5-carboxylic acid is a bicyclic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . This method allows for the enantioselective synthesis of the compound from simple starting materials.

Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[31The use of palladium-catalyzed reactions is also a potential route for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or other reduced forms.

Scientific Research Applications

2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is unique due to its specific bicyclic structure with an embedded oxygen atom, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

CAS No.

2385980-04-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-2-10-5(3-7)4-7/h5H,1-4H2,(H,8,9)

InChI Key

VKQBSJDLPLXKBB-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1(C2)C(=O)O

Origin of Product

United States

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